molecular formula C12H15NO2 B3095604 6-Methoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1267456-79-0

6-Methoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B3095604
CAS RN: 1267456-79-0
M. Wt: 205.25
InChI Key: MCBQTOCVNSEJQU-UHFFFAOYSA-N
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Description

6-Methoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, also known as MMDA, is a psychoactive substance that belongs to the family of phenethylamines. MMDA is structurally similar to MDMA (3,4-methylenedioxymethamphetamine), a well-known recreational drug, but it has a different pharmacological profile. MMDA has been studied for its potential therapeutic applications, particularly in the field of psychiatry.

Scientific Research Applications

Chemical Structure Analysis and Differentiation

6-Methoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one can be differentiated from its isomeric compounds through proton magnetic resonance. The presence of a 6-methoxy group in this compound causes a significant upfield shift in the 1H NMR spectrum, which aids in distinguishing it from isomers with substituents in different positions. This characteristic is particularly useful in elucidating the mechanism of cyclization of related compounds (Waigh, 1980).

Synthesis and Biological Activity

The compound has been used as a precursor in the synthesis of derivatives that exhibit anti-inflammatory and analgesic properties. For instance, the reaction of 6-aryl-2,2-dimethyl-4H-1,3-dioxin-4-ones with 3,3-dialkyl-1-methyl-3,4-dihydroisoquinolines leads to the formation of compounds with potential anti-inflammatory and analgesic effects (Khalturina et al., 2010).

Alkaloid Isolation

As a major alkaloid, it has been isolated from Hammada scoparia leaves and characterized using NMR spectroscopy and X-ray crystallographic techniques. This highlights its natural occurrence and significance in the study of plant-derived alkaloids (Jarraya et al., 2008).

Anticancer Research

Research into dihydroisoquinolinone-based compounds, resembling the core structure of 6-Methoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, has shown promising in vitro antiproliferative activities against cancer cell lines. These compounds, including their carbonyl-linked derivatives, have been evaluated for their potential as microtubule disruptors, with some exhibiting significant anticancer activities (Leese et al., 2014).

Methodological Contributions to Chemistry

The compound has also contributed to the development of new synthetic methodologies, particularly in the construction of the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids. This includes innovative preparation methods starting from precursors such as methyl 2-(3-methoxy-3-oxopropyl)benzoate, demonstrating its role in advancing synthetic chemistry practices (Mujde et al., 2011).

properties

IUPAC Name

6-methoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2)7-8-6-9(15-3)4-5-10(8)11(14)13-12/h4-6H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBQTOCVNSEJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=C2)OC)C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
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Reactant of Route 6
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